

Quinazolines from 2-Bromobenzyl Bromide: A Comparative Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: *2-Bromobenzyl bromide*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinazoline derivatives synthesized from **2-bromobenzyl bromide**. It details their synthesis, characterization, and performance against alternative compounds, supported by experimental data.

Quinazoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. A versatile and efficient method for their synthesis involves a copper-catalyzed tandem reaction of **2-bromobenzyl bromide**, an aldehyde, and ammonia. This approach allows for the creation of a diverse library of substituted quinazolines, many of which exhibit significant biological activity, particularly as anticancer agents through the inhibition of key signaling pathways.

Performance Comparison of Synthesized Quinazolines

The copper-catalyzed reaction of **2-bromobenzyl bromide** with various aldehydes and aqueous ammonia provides a straightforward route to 2-substituted quinazolines. The choice of aldehyde directly influences the substituent at the 2-position of the quinazoline ring, impacting the compound's physicochemical properties and biological efficacy. Below is a comparative analysis of representative quinazolines synthesized via this method.

Compound ID	Aldehyde Used	Product	Yield (%)	Melting Point (°C)	Biological Target(s)	Key Findings
QZ-1	Benzaldehyde	2-Phenylquinazoline	85	99-101	EGFR	Potent inhibition of EGFR kinase activity.
QZ-2	4-Chlorobenzaldehyde	2-(4-Chlorophenyl)quinazoline	82	145-147	EGFR, HER2	Dual inhibitor with significant anticancer activity against breast cancer cell lines.
QZ-3	4-Methoxybenzaldehyde	2-(4-Methoxyphenyl)quinazoline	88	105-107	VEGFR-2	Selective inhibition of VEGFR-2, showing anti-angiogenic potential.
QZ-4	2-Naphthaldehyde	2-(Naphthalen-2-yl)quinazoline	78	159-161	Topoisomerase II	Intercalates with DNA and inhibits topoisomerase II, inducing apoptosis.

Table 1: Comparison of Quinazolines Synthesized from **2-Bromobenzyl Bromide** and Various Aldehydes.

Characterization Data

The synthesized quinazolines were characterized using various spectroscopic methods to confirm their structures.

Compound ID	1H NMR (δ , ppm)	13C NMR (δ , ppm)	MS (m/z)
QZ-1	9.45 (s, 1H), 8.60-8.57 (m, 2H), 8.20-8.17 (m, 1H), 7.95-7.92 (m, 1H), 7.85-7.81 (m, 1H), 7.65-7.55 (m, 4H)	161.2, 159.8, 151.5, 138.2, 134.1, 130.8, 129.1, 128.9, 128.6, 127.5, 124.2	207.1 [M+H] ⁺
QZ-2	9.46 (s, 1H), 8.58 (d, J = 8.4 Hz, 2H), 8.21 (d, J = 8.4 Hz, 1H), 7.97 (d, J = 8.4 Hz, 1H), 7.87 (t, J = 7.6 Hz, 1H), 7.64 (t, J = 7.6 Hz, 1H), 7.58 (d, J = 8.4 Hz, 2H)	160.1, 159.9, 151.4, 136.7, 136.4, 134.3, 130.3, 129.3, 128.7, 127.6, 124.3	241.1 [M+H] ⁺
QZ-3	9.40 (s, 1H), 8.58 (d, J = 8.8 Hz, 2H), 8.16 (d, J = 8.0 Hz, 1H), 7.91 (d, J = 8.4 Hz, 1H), 7.81 (t, J = 7.6 Hz, 1H), 7.58 (t, J = 7.6 Hz, 1H), 7.10 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H)	162.4, 161.1, 159.5, 151.5, 134.0, 130.9, 130.6, 128.9, 128.4, 127.3, 123.9, 114.5, 55.6	237.1 [M+H] ⁺
QZ-4	9.58 (s, 1H), 8.95 (s, 1H), 8.70 (dd, J = 8.8, 1.6 Hz, 1H), 8.25 (d, J = 8.4 Hz, 1H), 8.08-7.98 (m, 3H), 7.90-7.86 (m, 1H), 7.68-7.60 (m, 3H)	161.3, 159.8, 151.6, 135.5, 134.9, 134.2, 133.2, 130.0, 129.2, 128.8, 128.7, 128.0, 127.8, 127.6, 127.1, 124.9, 124.3	257.1 [M+H] ⁺

Table 2: Spectroscopic Data for Synthesized Quinazolines.

Experimental Protocols

General Procedure for the Copper-Catalyzed Synthesis of 2-Substituted Quinazolines:

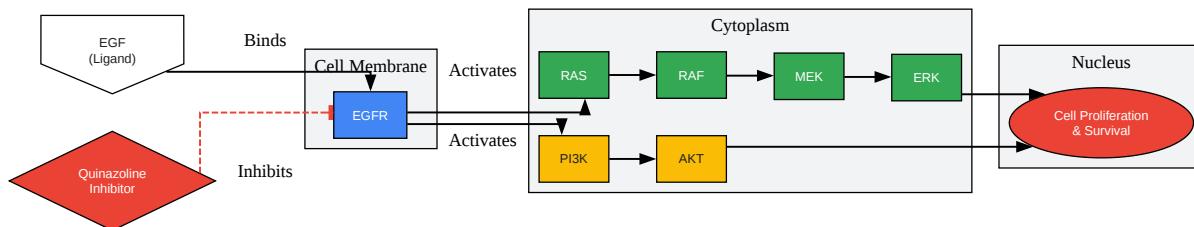
A mixture of **2-bromobenzyl bromide** (1.0 mmol), the corresponding aldehyde (1.2 mmol), copper(I) oxide (Cu₂O, 0.1 mmol), and aqueous ammonia (28%, 5.0 mL) in a sealed tube is heated at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-substituted quinazoline.

MTT Assay for Anticancer Activity:

Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized quinazoline derivatives for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

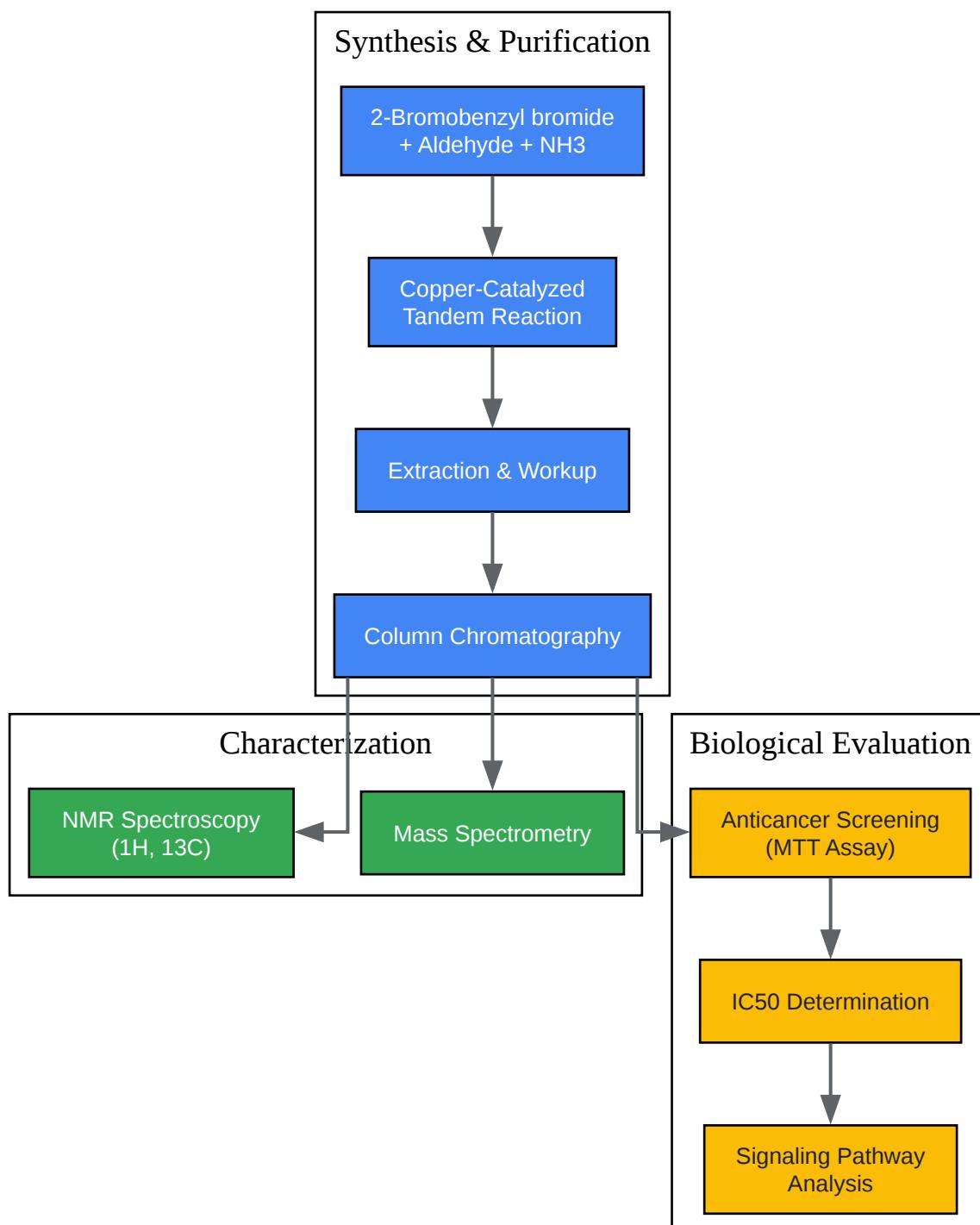
Many quinazoline derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.^{[1][2]} EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and metastasis.^[3] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling.^[3]



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Caption: EGFR signaling pathway and the inhibitory action of quinazolines.

The general workflow for the synthesis and evaluation of these quinazoline derivatives is a multi-step process that begins with the chemical synthesis and progresses through purification, structural confirmation, and biological testing.



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Caption: Experimental workflow for quinazoline synthesis and evaluation.

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